molecular formula C7H6F2O2 B8803511 2,4-Difluoro-3-(hydroxymethyl)phenol CAS No. 866028-20-8

2,4-Difluoro-3-(hydroxymethyl)phenol

Cat. No.: B8803511
CAS No.: 866028-20-8
M. Wt: 160.12 g/mol
InChI Key: UUEOOSISDBYTQT-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(hydroxymethyl)phenol is a fluorinated phenolic compound of interest in synthetic and medicinal chemistry. While specific biological data for this exact molecule is limited in the public domain, its structure features a phenol ring with both a hydroxymethyl group and fluorine atoms at the 2 and 4 positions. This combination is significant, as fluorinated phenols are key building blocks in the development of active compounds. For instance, difluorinated benzene rings are a common feature in pharmaceuticals and bioactive molecules, serving as core structures in enzyme inhibitor studies . Similarly, the hydroxymethyl group offers a versatile handle for further chemical derivatization, allowing researchers to synthesize more complex molecules such as oxazoline derivatives, which are explored for various biological activities including acaricidal properties . As such, this chemical serves as a valuable intermediate for researchers in drug discovery and agrochemical development, facilitating the exploration of structure-activity relationships (SAR) and the creation of novel compounds for biological testing. This product is intended for laboratory research purposes only.

Properties

CAS No.

866028-20-8

Molecular Formula

C7H6F2O2

Molecular Weight

160.12 g/mol

IUPAC Name

2,4-difluoro-3-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6F2O2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,10-11H,3H2

InChI Key

UUEOOSISDBYTQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)F)CO)F

Origin of Product

United States

Comparison with Similar Compounds

2,6-Difluoro-4-hydroxybenzyl Alcohol

  • Structure : Fluorine at 2- and 6-positions; hydroxymethyl at 4-position (CAS: 438049-36-6).
  • Molecular Weight : 160.12 g/mol (identical to the target compound).
  • Key Differences : The shifted positions of fluorine and hydroxymethyl groups alter electronic distribution. The 4-hydroxymethyl group in this compound may enhance hydrogen bonding capacity compared to the 3-substituted target compound. Applications include intermediates in drug synthesis .

3,5-Difluoro-4-(hydroxymethyl)phenol

  • Structure : Fluorine at 3- and 5-positions; hydroxymethyl at 4-position.

Functional Group Analogs: Non-Fluorinated Hydroxymethylphenols

4-(Hydroxymethyl)phenol

  • Molecular Weight : 124.14 g/mol (lower due to absence of fluorine).
  • Key Differences: Lacks fluorine’s electron-withdrawing effects, making it more reactive in electrophilic substitutions. Widely used in phenol-formaldehyde (PF) resins due to its ability to form crosslinked networks via hydroxymethyl condensation .

4-[3-(Hydroxymethyl)phenoxy]phenol

  • Structure: Contains a phenoxy group linked to a 3-hydroxymethylphenyl moiety (CAS: 63987-19-9).
  • Molecular Weight : 216.23 g/mol.
  • However, the absence of fluorine limits its metabolic stability in biological applications .

Application-Specific Analogs

4-[(4-Hydroxy-3-(hydroxymethyl)phenyl)methyl]-2-(hydroxymethyl)phenol

  • Structure: Formaldehyde condensation product with phenol; multiple hydroxymethyl groups.
  • Applications : Used in crosslinked PF resins for laminates and adhesives. The target compound’s fluorine substitution could reduce water absorption in resins while maintaining thermal stability .

4-(Dimethylamino)-2-(((2-(hydroxymethyl)quinolin-8-yl)-amino)-methyl)phenol

  • Structure: Hydroxymethyl group integrated into a quinoline-based ligand.
  • Applications : Demonstrates the role of hydroxymethyl groups in metal-binding ligands for biomedical research. Fluorine in the target compound could enhance ligand lipophilicity and target selectivity .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions
2,4-Difluoro-3-(hydroxymethyl)phenol 866028-20-8 C₇H₆F₂O₂ 160.12 2-F, 4-F, 3-CH₂OH
2,6-Difluoro-4-hydroxybenzyl alcohol 438049-36-6 C₇H₆F₂O₂ 160.12 2-F, 6-F, 4-CH₂OH
4-(Hydroxymethyl)phenol 623-05-2 C₇H₈O₂ 124.14 4-CH₂OH
4-[3-(Hydroxymethyl)phenoxy]phenol 63987-19-9 C₁₃H₁₂O₃ 216.23 3-CH₂OH, 4-O-C₆H₄OH

Key Research Findings

Fluorine Substitution Effects: The 2,4-difluoro substitution in the target compound reduces nucleophilic aromatic substitution rates compared to non-fluorinated analogs, as fluorine’s electron-withdrawing nature deactivates the ring .

Hydroxymethyl Reactivity: Like other hydroxymethylphenols, the target compound participates in condensation reactions, but fluorine may slow crosslinking kinetics in resin formulations .

Bioactivity Potential: Fluorinated phenols are increasingly explored in drug discovery; the hydroxymethyl group could serve as a site for prodrug functionalization .

Q & A

Q. What are the key synthetic challenges in preparing 2,4-Difluoro-3-(hydroxymethyl)phenol, and how can reaction conditions be optimized?

  • Methodology : The compound's synthesis likely involves fluorination and hydroxymethylation steps. Fluorination of phenol derivatives requires careful control of electrophilic substitution using agents like cesium carbonate or sodium 2-chloro-2,2-difluoroacetate in polar aprotic solvents (e.g., DMF). Gas evolution during reactions necessitates safety measures like oil bubblers . Hydroxymethylation can be achieved via formaldehyde condensation under acidic or basic conditions, similar to phenol-formaldehyde resin synthesis .
  • Optimization : Monitor reaction progress using HPLC (≥99.6% purity criteria) and adjust pH/temperature to favor hydroxymethyl group retention. Hazard analysis for intermediates like 2-chloro-4-fluorophenol is critical due to reactivity and toxicity .

Q. How can structural confirmation of this compound be performed using spectroscopic techniques?

  • Methodology :
  • ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting due to adjacent F atoms) and hydroxymethyl proton signals (~δ 4.5–5.0 ppm). Compare with analogs like 3-Fluoro-3',4,5'-trichlorobenzophenone, where fluorine-induced deshielding is observed .
  • MS/MS : Use high-resolution mass spectrometry (e.g., Q-Exactive) with isotope-labeled standards to confirm molecular ion peaks and fragmentation pathways .

Advanced Research Questions

Q. What role does the hydroxymethyl group play in the compound’s reactivity, particularly in crosslinking or polymerization?

  • Mechanistic Insight : The hydroxymethyl (-CH₂OH) group undergoes condensation reactions analogous to phenol-formaldehyde resin formation. It reacts with free ortho/para sites on other phenol rings or with additional hydroxymethyl groups, forming methylene or ether bridges. This reactivity is pH-dependent and critical for designing thermosetting polymers .
  • Experimental Design : Use rheological studies to monitor viscosity changes during crosslinking. Compare with resole resin systems, where formaldehyde/phenol ratios dictate network density .

Q. How can researchers resolve contradictions in biological activity data for fluorinated phenolic derivatives?

  • Case Study : Fluorophenols often exhibit variable bioactivity due to differences in fluorine positioning and hydroxymethyl group stability. For example, 2-(4-Fluoro-3-trifluoromethylphenyl)phenol shows distinct pharmacokinetics attributed to fluorine’s electronegativity and steric effects .
  • Resolution Strategy :
  • Perform structure-activity relationship (SAR) studies using analogs with systematic fluorine substitutions.
  • Use ROS-sensitive assays (e.g., H₂O₂-triggered prodrug activation) to evaluate if hydroxymethyl degradation affects bioactivity, as seen in arylboronate-based systems .

Q. What are the challenges in quantifying hydroxymethyl group stability under physiological conditions?

  • Analytical Approach :
  • LC-MS/MS : Track hydroxymethyl loss using heavy isotope labels (e.g., 5-(hydroxymethyl)-2'-deoxycytidine-2H3) to distinguish degradation products .
  • Kinetic Studies : Compare hydrolysis rates at varying pH levels, referencing phenol-formaldehyde resin degradation models .

Methodological Notes

  • Safety : Prioritize hazard assessments for fluorine-containing intermediates and formaldehyde byproducts, adhering to ACS guidelines .
  • Data Validation : Cross-reference PubChem/SMILES data (e.g., InChIKey: XQRPTSKSUDSLTJ-UHFFFAOYSA-N) but avoid unreliable sources like BenchChem .

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